molecular formula C14H19FN2O3 B13514711 Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate

Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate

Cat. No.: B13514711
M. Wt: 282.31 g/mol
InChI Key: DOXKJBVNVWCIDM-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a fluorine atom at the 3-position and a morpholin-4-yl ethylamino group at the 4-position of the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate typically involves a multi-step process:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amidation: The final step involves the reaction of the amino group with 2-(morpholin-4-yl)ethylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-4-{[2-(piperidin-4-yl)ethyl]amino}benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Methyl 3-chloro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The morpholine ring also imparts specific properties that can enhance its interaction with biological targets.

Properties

Molecular Formula

C14H19FN2O3

Molecular Weight

282.31 g/mol

IUPAC Name

methyl 3-fluoro-4-(2-morpholin-4-ylethylamino)benzoate

InChI

InChI=1S/C14H19FN2O3/c1-19-14(18)11-2-3-13(12(15)10-11)16-4-5-17-6-8-20-9-7-17/h2-3,10,16H,4-9H2,1H3

InChI Key

DOXKJBVNVWCIDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NCCN2CCOCC2)F

Origin of Product

United States

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